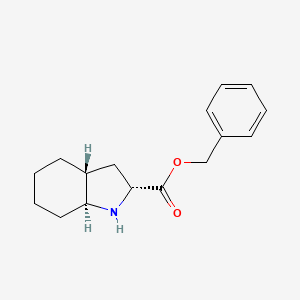

Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-caboxylate

Description

Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate is a bicyclic indole derivative characterized by its stereospecific octahydroindole core and benzyl ester functional group. It is a key intermediate or impurity in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Trandolapril and Perindopril . The compound’s stereochemistry—(2R,3aS,7aR)—is critical for its role in pharmaceutical applications, as stereoisomerism often dictates biological activity and regulatory approval .

Properties

Molecular Formula |

C16H21NO2 |

|---|---|

Molecular Weight |

259.34 g/mol |

IUPAC Name |

benzyl (2R,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate |

InChI |

InChI=1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14+,15-/m1/s1 |

InChI Key |

ARGCRCXTJMQKNA-QLFBSQMISA-N |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)C[C@@H](N2)C(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Chiral Auxiliary-Induced Diastereoselective Ring Closure

A key approach involves the use of (S)-(-)-1-phenylethylamine as a chiral auxiliary to induce diastereoselective intramolecular ring closure, forming the bicyclic octahydroindole core with correct stereochemistry at the 2-position carboxylic ester.

- Starting from (1S,2S)-2-((S)-1-phenylethylamino)cyclohexyl)methanol, selective N-alkylation with ethyl bromoacetate is performed in acetonitrile with sodium carbonate to yield an intermediate ester.

- The hydroxyl group is converted to a methanesulfonate ester.

- Treatment with a strong base such as sodium tert-butoxide in tetrahydrofuran induces ring closure, predominantly yielding the trans-fused octahydroindole ring system with the (2S) configuration.

- The N-α-methylbenzyl protecting group is cleaved by hydrogenolysis using palladium on carbon or palladium hydroxide on carbon catalysts under hydrogen atmosphere in ethanol.

- Acid hydrolysis with hydrochloric acid converts the free base to the hydrochloride salt of the octahydroindole-2-carboxylic acid.

This method achieves high stereoselectivity with yields of the (2S)-isomer ranging from 90% to 99%, and a typical (2S):(2R) isomer ratio of approximately 95:5.

Solvent and Catalyst Variations

Alternative embodiments avoid catalysts by employing toluene as a solvent for ring closure, which can simplify the process and reduce costs. The choice of solvent and reaction conditions (temperature range 20°C to 65°C, reaction time ≥1 hour) influences yield and stereoselectivity.

Conversion to Benzyl Ester Derivative

The free acid or its hydrochloride salt can be converted to the benzyl ester by reaction with benzyl alcohol under heating, with removal of ethanol to drive the esterification forward. This step is crucial for preparing the benzyl ester hydrochloride salt intermediate used in further synthetic applications.

Multi-Step Functionalization Sequence

A comprehensive synthetic route involves:

- Reduction of the amino alcohol intermediate using palladium on carbon catalyst.

- Cyanide addition in the presence of formaldehyde to extend the carbon chain.

- Sequential reactions with trimethylsilyl chloride and benzyl chloride to introduce benzyl protecting groups.

- Treatment with hydrochloric acid, methanesulfonyl chloride, and potassium hydroxide to finalize the bicyclic structure.

- Final acid treatment to obtain the hydrochloride salt of the target compound.

This sequence is well-documented and optimized for large-scale production, minimizing hazardous waste and improving efficiency.

Resolution Techniques

Resolution of racemic mixtures is achieved using chiral acids such as (1R)-(-)-camphor-10-sulfonic acid or (−)-dibenzoyl-L-tartrate. These agents form diastereomeric salts with the octahydroindole carboxylic acid esters, allowing separation by crystallization. This step is critical to obtain optically pure Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate hydrochloride.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Chiral Auxiliary Method | Solvent Approach (Toluene) | Resolution with Chiral Acids | Multi-Step Functionalization |

|---|---|---|---|---|

| Starting Material | (1S,2S)-2-((S)-1-phenylethylamino)cyclohexyl)methanol | Same as above | Racemic mixtures | Aminocyclohexylmethanol derivatives |

| Key Reaction | N-alkylation, mesylation, base-induced ring closure | Ring closure in toluene | Formation of diastereomeric salts | Sequential cyanide addition, silylation, benzylation |

| Catalyst Usage | Palladium on carbon for hydrogenolysis | None or minimal | Not applicable | Palladium on carbon for reduction |

| Stereoselectivity | High (95:5 S:R ratio) | Moderate to high | High (via crystallization) | Dependent on previous steps |

| Yield | Good overall yield | Comparable yields | Depends on resolution efficiency | Optimized for scale |

| Environmental Impact | Reduced hazardous waste | Reduced catalyst use | Additional solvent use for resolution | Multiple steps, moderate waste |

| Scalability | Suitable for commercial scale | Suitable | Suitable with optimized crystallization | Suitable with process control |

Full Research Findings and Notes

- The chiral auxiliary method provides a robust and scalable route with fewer steps and high stereochemical control, making it preferable for industrial synthesis.

- Hydrogenolysis conditions require careful control of catalyst type (Pd/C or Pd(OH)2/C), hydrogen pressure, and solvent (ethanol) to ensure complete deprotection without over-reduction.

- Resolution using camphor sulfonic acid or dibenzoyl-L-tartrate is well-established but can be cost-intensive and less efficient for large scale.

- The multi-step functionalization approach, while more complex, allows for structural modifications and intermediate isolation, facilitating downstream synthetic applications such as trandolapril synthesis.

- Process improvements focus on reducing reaction steps, hazardous reagents, and improving overall yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at specific positions depending on reagent selectivity:

| Reaction Type | Reagents/Conditions | Product | Key Features |

|---|---|---|---|

| Side-chain oxidation | Potassium permanganate (KMnO₄) in acidic/neutral media | Ketone or carboxylic acid derivatives | Targets alkyl side chains adjacent to nitrogen; preserves bicyclic core |

| Ester group stability | Ozone (O₃) or other strong oxidants | No reaction | Benzyl ester remains intact under moderate oxidative conditions |

Oxidation primarily occurs at C-H bonds adjacent to the indole nitrogen, forming ketones or carboxylic acids while maintaining the bicyclic structure.

Reduction Reactions

The benzyl ester and bicyclic system exhibit distinct reduction behavior:

Ester Reduction

-

Reagents : Lithium aluminum hydride (LiAlH₄) in anhydrous THF or ether

-

Product : (2R,3aS,7aR)-Octahydro-1H-indole-2-methanol

-

Mechanism : LiAlH₄ reduces the ester to a primary alcohol without altering stereochemistry .

Benzyl Group Hydrogenolysis

-

Reagents : Palladium on carbon (Pd/C) under H₂ gas in ethanol

-

Product : (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid

-

Conditions : Requires acidic media (e.g., HCl) to stabilize the free carboxylic acid .

Acidic Hydrolysis

-

Product : (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylic acid hydrochloride

-

Key Notes : Benzyl ester cleavage occurs rapidly under strong acidic conditions, yielding the hydrochloride salt .

Basic Hydrolysis

-

Reagents : NaOH or KOH in aqueous methanol

-

Product : (2R,3aS,7aR)-Octahydro-1H-indole-2-carboxylate salt

-

Limitations : Bicyclic structure remains stable, but prolonged exposure may lead to racemization at C2.

Ring-Opening and Functionalization

The bicyclic indole system can undergo ring-opening under specific conditions:

Stereochemical Considerations

Reactions preserve the (2R,3aS,7aR) configuration unless harsh conditions (e.g., strong base/acid) are applied:

-

Hydrogenolysis : Retains stereochemistry due to heterogeneous catalysis .

-

Ester Reduction : Chiral center at C2 remains intact with LiAlH₄ .

Comparative Reaction Table

Scientific Research Applications

Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Its unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Table 1: Stereoisomeric Comparison

Functional Group Modifications

- Methyl Ester Analog: Methyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate (CAS 192436-84-3) replaces the benzyl group with a methyl ester.

- Butenyl-Substituted Derivative : (3aS,7aR)-Benzyl 7a-((E)-but-2-en-1-yl)octahydro-1H-indole-1-carboxylate (Compound 32b) introduces an alkenyl side chain, which may enhance membrane permeability or receptor interaction .

Table 2: Functional Group Impact

Biological Activity

Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Synthesis of Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate

The synthesis of this compound typically involves the reaction of indole derivatives with various reagents under specific conditions. For instance, a study demonstrated the use of Zn(II) as a catalyst in cycloaddition reactions to form polycyclic indoline scaffolds, which are essential precursors for synthesizing benzyl octahydroindole derivatives .

Table 1: Synthesis Conditions for Benzyl Octahydroindole Derivatives

| Reagent | Reaction Type | Yield (%) |

|---|---|---|

| ZnCl₂ | Cycloaddition | 64 |

| Ethyl bromoacetate | N–N bond cleavage | 64 |

| Potassium carbonate | Alkylation | 85-90 |

2. Biological Activity

Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate exhibits notable biological activities including antimicrobial and anticancer properties.

2.1 Antimicrobial Activity

Research has indicated that derivatives of this compound display significant antimicrobial effects against various pathogens. For instance, a study evaluated several indole derivatives for their efficacy against Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus. The results showed that certain compounds exhibited higher activity than standard antibiotics like cefotaxime and piperacillin .

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-(1-substituted indol-3-yl)quinoxalin-2(1H)one | P. aeruginosa | 0.88 μg/mm² |

| 2-chloro-3-(1-benzyl indol-3-yl)quinoxaline | C. albicans | 0.22 μg/mm² |

2.2 Anticancer Activity

In vivo studies have shown that benzyl octahydroindole derivatives can suppress tumor growth significantly. One study reported that a specific derivative demonstrated a tumor growth suppression rate of nearly 100% in ovarian cancer xenografts in nude mice .

Case Study: Efficacy Against Ovarian Cancer Xenografts

- Model : Ovarian cancer xenografts in nude mice

- Treatment : Benzyl (2R,3aS,7aR)-octahydroindole derivative

- Outcome : Tumor growth suppression of 100.0 ± 0.3%

The precise mechanism by which benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be linked to the modulation of signaling pathways involved in cell proliferation and apoptosis.

4. Conclusion

Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate represents a promising compound in the search for new antimicrobial and anticancer agents. Its synthesis is well-established, and ongoing research continues to uncover its potential applications in medicine.

Q & A

Q. What are the established synthetic routes for Benzyl (2R,3aS,7aR)-octahydro-1H-indole-2-carboxylate?

The compound is synthesized via decarboxylative cyclization of dipeptide derivatives under optimized conditions. Key steps include:

- Reaction Setup : Use of a starting material (e.g., substituted indole precursor) in solvents like dichloromethane (DCM) or ethyl acetate, with catalysts such as iodine or potassium iodide .

- Chromatographic Purification : Column chromatography (e.g., DCM/EtOAc 97:3) to isolate stereoisomers, achieving yields of 31–47% .

- Stereochemical Control : Dynamic kinetic epimerization or chirality transfer to ensure enantioselectivity, validated by HPLC (e.g., 91–95% enantiomeric excess) .

Q. Table 1: Representative Synthetic Conditions

| Step | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | DCM/EtOAc, 0°C to RT, 12–24 h | 31–47% | |

| Purification | Column chromatography (DCM/EtOAc) | – | |

| Enantiomer Analysis | Chiral HPLC (95% ee) | – |

Q. What spectroscopic methods are used to characterize this compound?

Key techniques include:

- NMR Spectroscopy : and NMR to assign stereochemistry and confirm regioselectivity. For example, distinct resonances for NC(O)CHN protons ( 3.5–4.5 ppm) resolve stereoisomers .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 405.52 g/mol for intermediates) with <2 ppm error .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at 1700–1750 cm) .

Q. How are stereochemical challenges addressed during synthesis?

- Racemate Resolution : Use of chiral auxiliaries or kinetic resolution during cyclization to minimize racemization .

- Dynamic NMR Analysis : Integration of diastereomeric proton signals (e.g., NC(O)CHN) to quantify stereoisomer ratios .

- X-ray Crystallography : Definitive assignment of absolute configuration via crystal structure determination (e.g., C2 and C7 H atoms in cis arrangement, torsion angle 42.36°) .

Advanced Research Questions

Q. How can contradictions in stereochemical assignments be resolved?

Contradictions arise from overlapping NMR signals or ambiguous NOE correlations. Solutions include:

- X-ray Diffraction : Resolve absolute configuration (e.g., non-planar octahydroindole ring with chair/boat conformations) .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values for competing stereoisomers.

- HPLC Chiral Stationary Phases : Separate enantiomers using cellulose- or amylose-based columns .

Q. How can reaction conditions be optimized for decarboxylative cyclization?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereoselectivity.

- Catalyst Tuning : Transition metals (e.g., Ru or Pd) improve regioselectivity in polycyclic aminal formation .

- Temperature Gradients : Lower temperatures (0–5°C) favor kinetic control, reducing side products .

Q. Table 2: Optimization Parameters

| Parameter | Impact on Reaction | Reference |

|---|---|---|

| Solvent Polarity | ↑ Rate, ↓ Selectivity | |

| Catalyst Loading | ↑ Yield, ↑ Byproducts | |

| Temperature | ↓ Temp → ↑ Stereocontrol |

Q. What crystallographic methods validate the compound’s structure?

- Data Collection : Use MoKα radiation ( Å) on a Rigaku Saturn70 CCD diffractometer. Refinement with SHELX-97 achieves -values <0.05 .

- Torsion Angle Analysis : Confirm non-planar geometry (e.g., C5–C6–C7–C8 torsion angle: 73.6°) .

- Space Group Validation : Triclinic symmetry with ensures minimal systematic error .

Q. How to address low yields in enantioselective synthesis?

- Chiral Ligand Screening : Test phosphoramidite or binap ligands to enhance enantioselectivity .

- Byproduct Trapping : Add scavengers (e.g., molecular sieves) to sequester water or acids.

- Microwave Assistance : Reduce reaction time and improve energy efficiency .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.